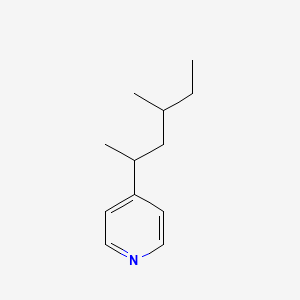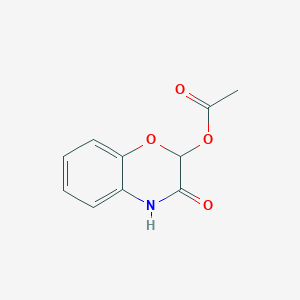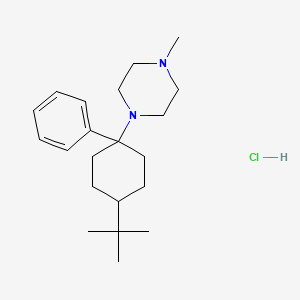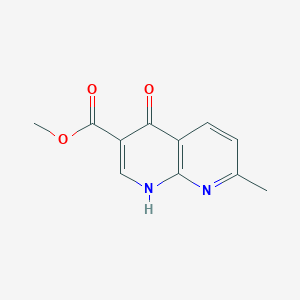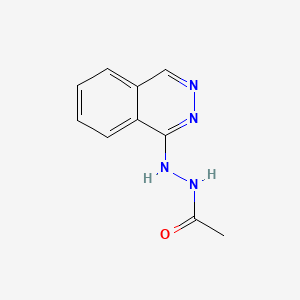
(E)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)-2-phenylprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)-2-phenylprop-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is crucial for their reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)-2-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 4-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(E)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)-2-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like bromine, nitric acid, and sulfuric acid, respectively.
Major Products Formed
The major products formed from these reactions include epoxides, reduced ketones or alcohols, and various substituted chalcone derivatives.
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound exhibits significant biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, such as anticancer and antiviral agents.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The biological activities of (E)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)-2-phenylprop-2-en-1-one are primarily attributed to its ability to interact with various molecular targets and pathways. The α,β-unsaturated carbonyl system can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts with proteins and enzymes. This interaction can modulate the activity of these biomolecules, resulting in various biological effects.
類似化合物との比較
Similar Compounds
- (E)-3-(4-methoxyphenyl)-1-(4-hydroxyphenyl)-2-phenylprop-2-en-1-one
- (E)-3-(4-nitrophenyl)-1-(4-hydroxyphenyl)-2-phenylprop-2-en-1-one
- (E)-3-(4-bromophenyl)-1-(4-hydroxyphenyl)-2-phenylprop-2-en-1-one
Uniqueness
Compared to similar compounds, (E)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)-2-phenylprop-2-en-1-one exhibits unique properties due to the presence of the chlorine atom on the aromatic ring. This substitution can influence the compound’s reactivity, biological activity, and overall stability, making it a valuable compound for various applications.
特性
CAS番号 |
24845-41-8 |
|---|---|
分子式 |
C21H15ClO2 |
分子量 |
334.8 g/mol |
IUPAC名 |
(E)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)-2-phenylprop-2-en-1-one |
InChI |
InChI=1S/C21H15ClO2/c22-18-10-6-15(7-11-18)14-20(16-4-2-1-3-5-16)21(24)17-8-12-19(23)13-9-17/h1-14,23H/b20-14+ |
InChIキー |
ACGIFXQJLCRIQL-XSFVSMFZSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=C(C=C2)Cl)/C(=O)C3=CC=C(C=C3)O |
正規SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



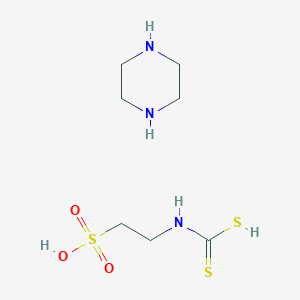
![6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B14703958.png)

![1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14703973.png)


